N-(4-(tert-butyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide
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Description
N-(4-(tert-butyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azetidine carboxamide derivatives and has been found to exhibit promising biological activity.
Scientific Research Applications
Synthesis and Pharmacological Activity
The chemical compound has been involved in the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones, specifically as potential antidepressant and nootropic agents. Notably, derivatives of this compound with specific substitutions on the aryl ring exhibited significant antidepressant activity. This underscores its potential as a central nervous system active agent, paving the way for the development of more potent and safer CNS agents (Thomas et al., 2016).
Anticancer Applications
The compound has been part of studies synthesizing functionalized amino acid derivatives to design new anticancer agents. Certain derivatives have shown promising cytotoxicity against human cancer cell lines, especially ovarian and oral cancers. This highlights the potential use of these derivatives in the development of new anticancer therapies (Kumar et al., 2009).
Chemical Modification and Analgesic Activity
This compound has been used in studies exploring chemical modification to address the side effects and pharmacokinetic profiles of urea-based TRPV1 antagonists. The structural modifications aim to enrich the diversity of urea-based TRPV1 antagonists, potentially leading to new analgesic agents with improved pharmacological and tolerability profiles (Nie et al., 2020).
Antimicrobial and Antitubercular Activities
The compound has also been featured in the synthesis of new analogues for antimicrobial and antitubercular applications. These studies emphasize the compound's relevance in designing and developing new therapeutic agents targeting various bacterial, fungal, and tuberculosis-related conditions (Chandrashekaraiah et al., 2014).
properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)12-4-6-13(7-5-12)19-17(24)20-10-14(11-20)21-15(22)8-9-16(21)23/h4-7,14H,8-11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCJGTWGHFHRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide |
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